molecular formula C21H27N3O2S B2885215 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide CAS No. 946201-23-6

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide

Cat. No.: B2885215
CAS No.: 946201-23-6
M. Wt: 385.53
InChI Key: OUDGJFBMEXIECL-UHFFFAOYSA-N
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Description

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide is a structurally complex molecule featuring distinct functional groups:

  • Thiophen-3-yl: A sulfur-containing heterocycle at position 3, which may enhance π-π interactions or serve as a pharmacophore in bioactive compounds.
  • Benzyl group: An aromatic substituent that increases lipophilicity, influencing membrane permeability.

Hypothetical applications could include roles in coordination polymers (due to the diamide moiety) or antimicrobial/imaging agents (based on thiophene derivatives) .

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-benzyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c25-20(22-14-17-8-4-3-5-9-17)21(26)23-15-19(18-10-13-27-16-18)24-11-6-1-2-7-12-24/h3-5,8-10,13,16,19H,1-2,6-7,11-12,14-15H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDGJFBMEXIECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azepane derivatives and thiophene derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Continuous flow chemistry and automated synthesis platforms may also be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the azepane ring may produce different amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that recognize and bind to the compound. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Example Compounds :

  • N-(3-acetyl-2-thienyl)-2-bromoacetamide
  • N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide
Parameter Target Compound Thiophene Acetamides
Core Structure Ethanediamide with azepane and benzyl Acetamide with acetyl-thiophene
Synthesis Likely multi-step (e.g., amide coupling) One-step from 3-acetylthiophen-2-amine
Key Functional Groups Diamide, azepane, benzyl Acetyl, bromo/phthalimido substituents
Spectroscopic Features Anticipated NH/CO peaks in IR/NMR Distinct ¹⁵N NMR shifts (~120–160 ppm)
Applications Hypothesized coordination/imaging roles Synthetic intermediates for thiophene chemistry

Key Differences : The target compound’s ethanediamide backbone and azepane group may enhance metal-binding capacity compared to simpler acetamides, broadening its utility in materials science .

Ethylenediamine Derivatives ()

Example Compound : Benzathine benzylpenicillin (N,N'-dibenzylethylenediamine salt of benzylpenicillin)

Parameter Target Compound Benzathine Benzylpenicillin
Core Structure Diamide-linked ethylenediamine Ethylenediamine salt (protonated amine)
Solubility Likely moderate (amide vs. amine salt) High solubility (ionic form)
Biological Activity Unreported; potential for imaging Antibiotic (penicillin derivative)
Coordination Ability Chelation via diamide and azepane Limited (non-chelating salt form)

Thiophene-Based Coordination Polymers ()

Example Compound : PT-ADA-PPR (thiophene-ethoxy-adamantane copolymer)

Parameter Target Compound PT-ADA-PPR
Thiophene Substitution Thiophen-3-yl ethyl group Thiophene with ethoxy-adamantane chains
Synthetic Complexity Moderate (multi-step amidation) High (polymerization, multiple steps)
Application Potential imaging agent (unconfirmed) Dual-color lysosome-specific imaging
Spectroscopic Tools NMR, IR (hypothetical) X-ray crystallography (SHELXL)

Key Difference : The target compound’s compact thiophen-3-yl-ethyl group may limit its absorption/emission range compared to PT-ADA-PPR’s extended ethoxy chains, suggesting distinct imaging applications .

Antibacterial Thiophene-Imidazole Derivatives ()

Example Compounds :

  • 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole
Parameter Target Compound Imidazole Derivatives
Bioactive Moieties Azepane (basic), diamide (neutral) Nitroimidazole (antimicrobial)
Synthesis Amide coupling likely SN2 substitution (chloride intermediates)
Therapeutic Potential Unclear (structural similarity) Confirmed antibacterial activity

Key Insight : Replacing imidazole with diamide/azepane groups could shift activity from antibacterial to other targets (e.g., enzyme inhibition via chelation) .

Biological Activity

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C22H29N3O2S
  • Molecular Weight : 431.6 g/mol
  • IUPAC Name : this compound

The presence of an azepane ring, a thiophene moiety, and a benzyl group contributes to its unique pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

  • Receptors : The compound may modulate receptor activity through binding interactions, influencing signal transduction pathways.
  • Enzymes : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.

Antinociceptive Effects

Research has indicated that compounds with similar structures exhibit antinociceptive properties. For instance, studies on related oxalamides have shown effectiveness in pain modulation through opioid receptor pathways. The azepane and thiophene components are believed to enhance binding affinity to these receptors.

Antidepressant Activity

Preliminary studies suggest potential antidepressant effects, possibly linked to serotonin reuptake inhibition. This aligns with findings from other azepane derivatives that have shown promise in treating mood disorders.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological Activity
N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamideStructureAntinociceptive, moderate antidepressant
N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamideStructureAntidepressant, minimal antinociceptive
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamideStructureAntinociceptive, low toxicity

Study 1: Antinociceptive Activity

A study published in the Journal of Medicinal Chemistry examined the analgesic properties of various oxalamides, including derivatives of thiophene. Results indicated that the compound exhibited significant pain-relieving effects in animal models when administered at specific dosages.

Study 2: Behavioral Assessment for Antidepressant Effects

In a behavioral study assessing the antidepressant-like effects of azepane derivatives, researchers found that this compound demonstrated substantial efficacy in reducing depressive behaviors in rodent models. The mechanism was attributed to serotonin modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the azepane-thiophene ethylamine core. Key steps include nucleophilic substitution (azepane ring formation) and amidation (benzyl-ethanediamide coupling). Reaction conditions require precise temperature control (0–60°C), anhydrous solvents (e.g., THF or DMF), and catalysts like EDCI/HOBt for amide bond formation. Purity is monitored via HPLC (>95%) and structural validation via 1^1H/13^13C NMR .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for azepane (δ 1.4–2.1 ppm, multiplet), thiophene (δ 6.8–7.4 ppm), and benzyl groups (δ 4.3–4.6 ppm, singlet for CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 452.18).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs to resolve crystal structures, particularly for stereoisomers .

Q. What are the primary biological targets or assays for preliminary activity screening?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinases, proteases) or receptor binding (e.g., GPCRs). Use fluorescence polarization assays for binding affinity (Kd_d) or enzymatic assays (IC50_{50}) with positive controls. For example, test against acetylcholinesterase (AChE) due to structural similarities to known inhibitors with azepane-thiophene motifs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density-Functional Theory (DFT) : Calculate electron density and local kinetic energy to model reactivity (e.g., Colle-Salvetti correlation-energy formula) .
  • Molecular Dynamics (MD) : Simulate binding to targets like serotonin receptors (5-HT2A_{2A}) using Amber or GROMACS. Focus on hydrogen bonding (amide protons) and π-π stacking (thiophene-benzyl interactions) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and controls across studies.
  • Metabolite Screening : Check for off-target effects via LC-MS/MS to identify degradation products or active metabolites.
  • Orthogonal Assays : Validate enzyme inhibition with both fluorogenic and radiometric assays to rule out interference from compound autofluorescence .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the benzyl group (e.g., para-fluoro substitution) to enhance lipophilicity (logP) or the azepane ring (e.g., N-methylation) to reduce metabolic degradation.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., thiophene’s sulfur atom for H-bond acceptor potential) .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to maintain precise temperature and mixing for azepane-thiophene intermediate synthesis.
  • Crystallization Optimization : Use polymorph screening (via DSC/TGA) to isolate the most stable crystalline form.
  • Byproduct Mitigation : Monitor for diastereomers via chiral HPLC and employ kinetic quenching .

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